molecular formula C12H17NO2 B2923092 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid CAS No. 1013752-32-3

4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid

Cat. No.: B2923092
CAS No.: 1013752-32-3
M. Wt: 207.273
InChI Key: AOWZYXIAQXELRD-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C12H17NO2. It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a pyrrole ring attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with pyrrole in the presence of a suitable catalyst. One common method is the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of cyclohexanecarboxylic acid reacts with pyrrole under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the pyrrole ring, making it less versatile in terms of chemical reactivity.

    Pyrrole-2-carboxylic acid: Contains a pyrrole ring but lacks the cyclohexane moiety, resulting in different physical and chemical properties.

Uniqueness: 4-(1H-Pyrrol-1-ylmethyl)cyclohexanecarboxylic acid is unique due to the combination of a cyclohexane ring and a pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-2,7-8,10-11H,3-6,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWZYXIAQXELRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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